molecular formula C21H25N3O5S B2575499 2-{[[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amino]carbonyl}benzoic acid CAS No. 921141-27-7

2-{[[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amino]carbonyl}benzoic acid

Katalognummer: B2575499
CAS-Nummer: 921141-27-7
Molekulargewicht: 431.51
InChI-Schlüssel: VOWCPRDWGWXXLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid (CAS: 921054-46-8) is a synthetic organic compound with the molecular formula C₂₁H₂₅N₃O₅S and a molecular weight of 431.51 g/mol . Structurally, it features a benzoic acid backbone functionalized with a carbamoyl group linked to a pyridin-4-ylmethylamino substituent and a piperidin-1-ylsulfonyl ethyl chain. This compound is typically produced with a purity of ≥95% (analytical grade) or 99% (industrial grade) and has been marketed for research and industrial applications, though its commercial availability is currently listed as "discontinued" in certain packaging sizes .

Eigenschaften

IUPAC Name

2-[2-piperidin-1-ylsulfonylethyl(pyridin-2-ylmethyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-20(18-9-2-3-10-19(18)21(26)27)23(16-17-8-4-5-11-22-17)14-15-30(28,29)24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-16H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWCPRDWGWXXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=CC=N2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3O5SC_{21}H_{25}N_{3}O_{5}S, and it has a molecular weight of 431.51 g/mol. The IUPAC name reflects its complex structure, which includes a piperidine ring, a pyridine moiety, and a benzoic acid derivative.

PropertyValue
Molecular FormulaC21H25N3O5S
Molecular Weight431.51 g/mol
CAS Number921054-46-8
MDL NumberMFCD08745519

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperidine and pyridine groups have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A study on related compounds demonstrated that they effectively inhibited BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, through the modulation of NF-kB signaling pathways. This activity could be beneficial in treating inflammatory diseases .

Antibacterial Activity

Preliminary investigations into the antibacterial properties of similar sulfonamide derivatives indicate promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid can be attributed to its structural components:

  • Piperidine Ring : Enhances solubility and bioavailability.
  • Pyridine Moiety : Contributes to receptor binding affinity.
  • Benzoic Acid Group : Provides essential interactions with target proteins.

Studies on SAR have shown that modifications to these groups can significantly alter the compound's potency and selectivity against different biological targets .

Case Study 1: Antitumor Efficacy

In a recent study, a related compound was tested against MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell viability when combined with standard chemotherapy agents like doxorubicin. This suggests a potential for synergistic effects when used in combination therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar sulfonamide derivatives in animal models of arthritis. The results indicated a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory mediators in serum samples .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the potential of compounds similar to 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid in anticancer therapies. For instance, derivatives of piperidine have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival, such as the inhibition of heat shock protein 90 (Hsp90), which is essential for the stabilization of many oncogenic proteins .

Antimicrobial Activity

Compounds containing piperidine and sulfonamide groups have been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds exhibit moderate to excellent activity against various bacterial strains and fungi. The presence of the piperidine moiety enhances the interaction with microbial enzymes, leading to increased efficacy .

Enzyme Inhibition

Research indicates that 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid and its analogs may act as inhibitors of specific enzymes involved in metabolic pathways. For example, some studies suggest that these compounds can inhibit enzymes related to inflammation and pain pathways, making them potential candidates for developing anti-inflammatory drugs .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties by altering substituents on the piperidine or benzoic acid moieties. These modifications help in identifying lead compounds for further development .

Polymer Chemistry

In material science, derivatives of 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid are being explored for their potential use in creating advanced polymers. The sulfonamide group can participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivityInhibition of Hsp90 leading to reduced viability in cancer cell lines.
Antimicrobial EfficacyModerate to excellent activity against bacterial strains; effective against fungal pathogens.
Enzyme InhibitionPotential inhibition of key enzymes involved in inflammation pathways.
Polymer DevelopmentUtilization in creating polymers with desirable physical properties.

Vergleich Mit ähnlichen Verbindungen

Target Compound vs. (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid (CAS: 135062-02-1)

Parameter Target Compound (CAS: 921054-46-8) Comparative Compound (CAS: 135062-02-1)
Molecular Formula C₂₁H₂₅N₃O₅S C₂₇H₃₆N₂O₄
Molecular Weight 431.51 g/mol 452.59 g/mol
Key Functional Groups - Benzoic acid
- Piperidinylsulfonyl ethyl
- Pyridin-4-ylmethyl carbamoyl
- Benzoic acid
- Ethoxy group
- Piperidinylphenyl butyl carbamoyl
Applications Research/industrial intermediate (discontinued) Likely pharmaceutical intermediate (safety data available)

Structural Insights :

  • Both compounds share a benzoic acid core but differ in substituents. The target compound’s piperidinylsulfonyl ethyl and pyridin-4-ylmethyl groups contrast with the comparative compound’s ethoxy and piperidinylphenyl butyl side chains. The latter’s larger molecular weight (452.59 g/mol) reflects its extended alkyl and aryl substituents, which may enhance lipophilicity compared to the target compound .
  • The sulfonamide group in the target compound could improve solubility in polar solvents, whereas the ethoxy group in CAS 135062-02-1 may influence steric hindrance and metabolic stability .

Comparison with 2-Aminobenzoic Acid–4-[2-(Pyridin-4-yl)ethyl]pyridine Co-Crystal

This co-crystal (reported in Acta Crystallographica Section E) incorporates 2-aminobenzoic acid (anthranilic acid) and a pyridyl derivative. Unlike the target compound, it lacks sulfonamide and carbamoyl groups but exhibits hydrogen-bonding networks via its amino and carboxylic acid moieties . This highlights how substitution patterns (e.g., amino vs. carbamoyl) alter intermolecular interactions and crystallinity.

Physicochemical and Commercial Properties

Parameter Target Compound Sulfallate (2-chloroallyldiethyldithiocarbamate)
Primary Use Research/industrial applications Pesticide (herbicide)
Key Functional Groups Sulfonamide, pyridine, benzoic acid Dithiocarbamate, chloroallyl
Purity ≥95% (analytical), 99% (industrial) Not specified

Functional Group Impact :

Research and Industrial Relevance

  • Synthesis and Availability : The target compound’s discontinued commercial status contrasts with active analogues like CAS 135062-02-1, which remains in circulation with safety protocols . This may reflect shifting demand or synthesis challenges linked to its sulfonamide-pyridine architecture.
  • The pyridin-4-ylmethyl group could modulate target binding in drug discovery contexts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-{[2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl}benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperidin-1-ylsulfonyl ethylamine with pyridin-2-ylmethylamine intermediates, followed by carboxylation. Key steps include controlling reaction temperature (e.g., 40–100°C for coupling reactions) and optimizing reagent stoichiometry to minimize side products. Purification via column chromatography or recrystallization (using solvents like dichloromethane) can improve yields. Yield optimization may also involve adjusting pH during aqueous workups and using catalytic agents like palladium complexes for coupling efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying backbone structure and substituent placement. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfonyl at ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection ensures absence of impurities .

Q. Which chromatographic methods are suitable for assessing the purity of this compound, and what are their limitations?

  • Methodological Answer : Reverse-phase HPLC using C18 columns with acetonitrile/water gradients is standard for purity analysis. Limitations include column degradation with highly acidic/basic mobile phases. Thin-Layer Chromatography (TLC) provides rapid qualitative checks but lacks quantitative precision. Gas Chromatography (GC) is unsuitable due to the compound’s low volatility. Cross-validate results with multiple methods (e.g., HPLC + NMR) to address false positives from co-eluting impurities .

Q. What are the critical safety considerations when handling this compound in a laboratory setting?

  • Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Store in sealed containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Toxicity data (e.g., acute oral LD50) should be referenced from Safety Data Sheets (SDS), though specific studies may be limited .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound while accounting for potential confounding variables?

  • Methodological Answer : Use a factorial design to isolate variables (e.g., concentration, pH, temperature). Include positive/negative controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to assess reproducibility. For in vitro assays, pre-treat cell lines with metabolic inhibitors to rule off-target effects. Statistical tools like ANOVA or linear regression models can quantify dose-response relationships and identify outliers .

Q. What strategies can be employed to resolve contradictions in reported purity levels (e.g., 95% vs. 99%) across different synthesis protocols?

  • Methodological Answer : Cross-validate purity using orthogonal methods: HPLC for organic impurities, Karl Fischer titration for water content, and elemental analysis for stoichiometric accuracy. Compare synthetic conditions (e.g., reaction time, solvent purity) between protocols. Reproduce conflicting methods in-house to identify variables affecting purity (e.g., residual catalysts or unreacted intermediates) .

Q. How can computational chemistry be applied to predict the reactivity or stability of this compound under various experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvation effects and thermal stability. Software like Gaussian or Schrödinger Suite can simulate degradation pathways under acidic/alkaline conditions, guiding storage and handling protocols .

Q. In multi-step synthesis pathways, how can intermediates be effectively isolated and characterized to ensure the fidelity of the final product?

  • Methodological Answer : After each step, isolate intermediates via liquid-liquid extraction (e.g., ethyl acetate/water) or flash chromatography. Characterize intermediates using LC-MS for mass confirmation and ¹H NMR to track functional group transformations. Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy. For unstable intermediates, employ low-temperature (-20°C) storage under nitrogen .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.